(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxybenzyl)propanoic acid
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Overview
Description
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxybenzyl)propanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it a valuable intermediate in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxybenzyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Protection of the amine group: The amine group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Formation of the propanoic acid backbone:
Introduction of the 4-methoxybenzyl group: This step involves the selective introduction of the 4-methoxybenzyl group to the propanoic acid backbone.
Industrial Production Methods
In industrial settings, the production of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxybenzyl)propanoic acid is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxybenzyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxybenzyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxybenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group plays a crucial role in protecting the amine group during peptide synthesis, allowing for selective reactions to occur. The compound’s structure enables it to participate in various biochemical reactions, making it a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
- ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methylbenzyl)propanoic acid
- ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-ethylbenzyl)propanoic acid
- ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorobenzyl)propanoic acid
Uniqueness
What sets ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxybenzyl)propanoic acid apart is its specific combination of functional groups, which provides unique reactivity and selectivity in chemical reactions. The presence of the 4-methoxybenzyl group, in particular, offers distinct advantages in terms of stability and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C26H25NO5 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C26H25NO5/c1-31-19-12-10-17(11-13-19)14-18(25(28)29)15-27-26(30)32-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,18,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t18-/m1/s1 |
InChI Key |
MXXOXLANWBNXFB-GOSISDBHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
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